Multi-Target Inhibition Profile Inferred from the 2-Oxochromene-6-Sulfonamide Scaffold
Although direct sучжоуic data for N-ethyl-2-oxo-2H-chromene-6-sulfonamide are not publicly available, the quantitative fingerprint of the unsubstituted sulfonamide parent scaffold establishes the differentiation framework. The lead derivative 2 (3-cyano-2-imino-2H-chromene-6-sulfonamide) and derivative 9 (2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide) exhibited nanomolar-range α-amylase IC50 (1.76 µM and 1.08 µM respectively), low-microgram α-glucosidase IC50 (0.548 µg/mL for derivative 9), and single-digit µM PPAR-γ transactivation EC50 (3.15–3.71 µg/mL) [1]. By comparison, the clinical comparator Acarbose exhibited α-amylase IC50 = 0.43 µM and α-glucosidase IC50 = 0.604 µg/mL [1]. The presence of an N-ethyl substituent is predicted to modulate both enzymatic and nuclear receptor activities relative to the primary sulfonamide derivatives 2 and 9.
| Evidence Dimension | α-Amylase IC50, α-Glucosidase IC50, and PPAR-γ Transactivation EC50 |
|---|---|
| Target Compound Data | No direct publicly available data. Core scaffold derivatives: α-amylase IC50 1.08–1.76 µM; α-glucosidase IC50 0.548–2.44 µg/mL; PPAR-γ EC50 3.15–3.71 µg/mL. |
| Comparator Or Baseline | Acarbose: α-amylase IC50 = 0.43 ± 0.01 µM; α-glucosidase IC50 = 0.604 ± 0.02 µg/mL. Pioglitazone: PPAR-γ EC50 = 4.884 ± 0.29 µg/mL. |
| Quantified Difference | Scaffold derivatives show 2.5–4-fold weaker α-amylase inhibition vs. Acarbose but comparable α-glucosidase and superior PPAR-γ activation. |
| Conditions | In vitro enzymatic and cell-based transactivation assays as described in [1]. |
Why This Matters
The multi-target profile (α-amylase + α-glucosidase + PPAR-γ) is a key differentiator for diabetic drug discovery, as single-target agents (e.g., Acarbose) lack this integrated mechanism; the N-ethyl variant may further tune this profile.
- [1] RSC Advances. (2024). Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors. Table 1. View Source
